molecular formula C14H12N4O2S B2598463 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 2034286-20-7

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone

Cat. No. B2598463
M. Wt: 300.34
InChI Key: USWGIJBHPGZWFB-UHFFFAOYSA-N
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Description

“(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone” is a complex organic compound that contains an oxadiazole ring, a pyrrolidine ring, and a benzothiazole ring . Oxadiazole is a five-membered heterocyclic compound containing one oxygen atom and two nitrogen atoms . The compound is likely to be derived from furan by substitution of two -CH= groups with two pyridine type nitrogen (-N=) .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives has been reported in various studies . A one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes leads to the formation of the novel 4-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone .


Molecular Structure Analysis

The molecular structure of “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone” is likely to be complex due to the presence of multiple rings and functional groups . The compound contains an oxadiazole ring, a pyrrolidine ring, and a benzothiazole ring .


Chemical Reactions Analysis

The chemical reactions involving “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone” are likely to be complex due to the presence of multiple reactive sites in the molecule .

Scientific Research Applications

In Silico and In Vitro Antibacterial Activity

A study by Pandya et al. (2019) synthesized a library of compounds related to 1H-benzo[d][1,2,3]triazole derivatives, investigated for their in silico ADME prediction properties, and in vitro antibacterial and antifungal activities. Among these compounds, several showed good to moderate activity against bacterial strains. The in-silico analysis indicated these compounds possessed excellent drug-likeness properties, suggesting potential for further development into antibacterial agents (Pandya, Dave, Patel, & Desai, 2019).

Structural and Computational Chemistry

Research by Huang et al. (2021) focused on the synthesis and characterization of compounds with a pyrrolidin-1-yl)methanone structure, which were then analyzed through X-ray diffraction and DFT studies. The results highlighted the consistency of molecular structures optimized by DFT with those determined by single crystal X-ray diffraction, emphasizing the importance of such compounds in the context of structural and computational chemistry (Huang et al., 2021).

Antimicrobial Activity of Pyridine Derivatives

Patel et al. (2011) developed new pyridine derivatives incorporating the benzo[d]thiazol-2-yl)methanone structure, which were assessed for their in vitro antimicrobial activity. These compounds demonstrated variable and modest activity against bacteria and fungi, indicating their potential as a foundation for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Novel Synthesis Approaches

A study by Katritzky, Singh, and Bobrov (2004) explored novel synthesis methods for bicycles with fused pyrrole, indole, oxazole, and imidazole rings, contributing to the broader field of heterocyclic chemistry. Such synthetic methodologies expand the toolbox for creating complex molecules with potential biological activities (Katritzky, Singh, & Bobrov, 2004).

Future Directions

The future directions for research on “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone” could include further exploration of its biological activities, development of novel synthetic routes, and investigation of its potential applications in various fields .

properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S/c19-14(13-16-10-3-1-2-4-11(10)21-13)18-6-5-9(7-18)12-15-8-20-17-12/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWGIJBHPGZWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone

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